molecular formula C20H15NO B12933530 1-Methyl-9-phenoxyacridine CAS No. 61078-23-7

1-Methyl-9-phenoxyacridine

Cat. No.: B12933530
CAS No.: 61078-23-7
M. Wt: 285.3 g/mol
InChI Key: XFDHUSFXMCPNNU-UHFFFAOYSA-N
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Description

1-Methyl-9-phenoxyacridine is a chemical compound belonging to the acridine family, characterized by its heterocyclic structure containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-9-phenoxyacridine can be synthesized through several methods. One common approach involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .

Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale electrophilic condensation reactions. Modern methods may utilize catalysts such as copper-based salts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Biological Activity

1-Methyl-9-phenoxyacridine is a compound belonging to the acridine family, notable for its diverse biological activities, particularly in the fields of oncology and microbiology. This article explores its biological mechanisms, efficacy against various cell lines, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound (CAS Number: 61078-23-7) is characterized by its heterocyclic structure that includes nitrogen atoms. Acridine derivatives are recognized for their broad range of pharmaceutical properties, including anti-cancer, anti-bacterial, and anti-viral activities.

The primary mechanism through which this compound exerts its biological effects is DNA intercalation . This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting critical biological processes such as DNA replication and transcription .

Key Mechanisms:

  • Intercalation : Disrupts DNA structure, leading to inhibition of replication.
  • Topoisomerase Inhibition : Affects topoisomerase activity, crucial for DNA unwinding during replication .

Anti-Cancer Properties

This compound has been investigated for its potential as an anti-cancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies on its anti-cancer activity:

Cell Line IC50 (µM) Mechanism of Action
MiaPaCa-2 (Pancreatic)0.90Induces apoptosis via p53 pathway
U937 (Leukemia)0.90DNA intercalation leading to cell death
A549 (Lung)17.32Topoisomerase inhibition
HT-29 (Colorectal)5.90Induces cell cycle arrest

The compound's effectiveness varies significantly across different cancer types, indicating a need for further research to optimize its use in clinical settings .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound demonstrates notable antimicrobial activity. It has been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 µg/mL
Pseudomonas aeruginosa250 µg/mL
Bacillus subtilis500 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Study on Anti-Cancer Activity

A study highlighted the effects of this compound on human lung adenocarcinoma cells (A549). The compound was shown to induce significant apoptosis, with a marked increase in phosphorylated p53 levels, indicating activation of the cellular stress response pathways . The study concluded that this compound could be a promising candidate for further development in cancer therapeutics.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of acridine derivatives, including this compound. It was found to effectively inhibit the growth of resistant bacterial strains, suggesting its potential utility in treating infections caused by multi-drug resistant organisms .

Properties

CAS No.

61078-23-7

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

1-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-8-7-13-18-19(14)20(22-15-9-3-2-4-10-15)16-11-5-6-12-17(16)21-18/h2-13H,1H3

InChI Key

XFDHUSFXMCPNNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)OC4=CC=CC=C4

Origin of Product

United States

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